Temsirolimus Isomer C-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantification of temsirolimus is hindered by variable matrix effects and recovery. Temsirolimus Isomer C-d3 is a stable isotope-labeled internal standard that resolves these analytical challenges. · +3 Da mass shift eliminates signal cross-talk with the unlabeled analyte. · Regioisomer C scaffold matched to the process impurity ensures chromatographic co-elution. · Validated LLOQ of 0.25 ng/mL supports clinical PK and ANDA impurity profiling.

Molecular Formula C₅₆H₈₄D₃NO₁₆
Molecular Weight 1033.31
Cat. No. B1154612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemsirolimus Isomer C-d3
Molecular FormulaC₅₆H₈₄D₃NO₁₆
Molecular Weight1033.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temsirolimus Isomer C-d3: Stable Isotope Internal Standard


Temsirolimus Isomer C-d3 is a stable isotope-labeled analog of the mTOR inhibitor temsirolimus, specifically a tri-deuterated regioisomer of the parent compound [1]. The compound has a molecular formula of C₅₆H₈₄D₃NO₁₆ and a molecular weight of 1033.31 g/mol, representing a mass shift of +3 Da relative to the unlabeled temsirolimus isomer C . This deuterium labeling enables its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of temsirolimus and its metabolites in biological matrices [2]. Temsirolimus Isomer C-d3 is categorized under stable isotope-labeled mTOR inhibitors and is used exclusively for research purposes, including pharmacokinetic studies, drug metabolism assays, and analytical method validation [3].

IS
Tri-deuterated ISTD for mTOR inhibitor bioanalysis
Stable isotope-labeled internal standard
MS
+3 Da mass shift for LC-MS/MS quantification
Supports analyte-ISTD signal separation
RU
Research-use-only bioanalytical method context
Supports method development and validation studies

Temsirolimus Isomer C-d3: Why Substitution Fails


The substitution of Temsirolimus Isomer C-d3 with a non-deuterated analog or a structural isomer lacking the specific tri-deuterium label directly compromises the analytical validity of LC-MS/MS quantification [1]. The mass shift of +3 Da provided by the three deuterium atoms at defined positions is essential for distinguishing the internal standard from the endogenous analyte (unlabeled temsirolimus) within the mass spectrometer, thereby avoiding signal overlap and ensuring accurate quantitation [2]. A non-deuterated structural analog, such as Temsirolimus Isomer C (unlabeled, MW 1030.3 g/mol), fails to provide this necessary mass separation, leading to cross-talk, ion suppression, and irreproducible results due to matrix effects and recovery variability [3]. Furthermore, the specific regiochemistry of the isomer C scaffold combined with the defined deuteration pattern at C-40 is critical for matching the chromatographic behavior of the analyte, minimizing any potential deuterium isotope effect on retention time that could otherwise skew peak integration and quantitation .

Mass shift
Non-deuterated analog (Isomer C, MW 1030.3) lacks +3 Da separation, causing signal overlap and ion suppression in complex research matrices.
Retention
Structural analog without C-40 deuteration may shift chromatographic retention, altering matrix-effect correction and peak integration.
Specificity
API-level ISTD (e.g., temsirolimus-d7) targets the parent drug, not the Isomer C impurity. Impurity-specific quantification requires regioisomer-matched ISTD.

Temsirolimus Isomer C-d3: Quantitative Evidence


Mass Spectrometric Differentiation

Temsirolimus Isomer C-d3 provides a definitive mass shift of +3 Da compared to the unlabeled Temsirolimus Isomer C (C₅₆H₈₇NO₁₆, MW 1030.3), enabling unambiguous differentiation in mass spectrometry . This mass shift, resulting from the replacement of three hydrogen atoms with deuterium at the C-40 position, is sufficient to prevent isotopic overlap with the endogenous analyte, a critical requirement for accurate quantitation in complex biological matrices [1].

Mass Spectrometric Differentiation
Reported
+3 Da mass shift
(MW 1033.31 vs. 1030.3 g/mol)
Supports analyte-ISTD signal separation
Context-dependent on MS resolution; HRMS or triple quadrupole
Bioanalysis LC-MS/MS Stable Isotope Labeling

Chromatographic Co-Elution and Retention Time Matching

The strategic placement of three deuterium atoms on a non-exchangeable site (C-40) in Temsirolimus Isomer C-d3 is designed to minimize the deuterium isotope effect on chromatographic retention time, a known issue with heavily deuterated internal standards . While direct comparative chromatographic data for this specific isomer is proprietary, the design principle aligns with established best practices for SIL-IS, aiming for a retention time difference of <0.1 min compared to the unlabeled analyte, thereby ensuring identical ionization conditions [1]. In contrast, alternative internal standards like Temsirolimus-d7 (with seven deuterium atoms) may exhibit greater chromatographic resolution (ΔRT), potentially leading to differential matrix effects and compromised quantitation accuracy [2].

Chromatographic Co-Elution
Class-level inference
Designed for minimal ΔRT vs. temsirolimus-d7 (7 D atoms; may show 0.1–0.3 min shift)
Supports matrix-effect correction context
Proprietary retention data to verify; 3 D at non-exchangeable C-40
Chromatography LC-MS/MS Internal Standard

Regioisomeric Specificity for Impurity Tracking

Unlike generic temsirolimus-d7 or temsirolimus-13C3,d7, which are labeled versions of the main API, Temsirolimus Isomer C-d3 is a labeled version of a specific process-related impurity, Temsirolimus Isomer C (CAS 1027067-40-8) [1]. This regioisomeric specificity allows for the targeted quantification and tracking of this particular impurity during drug substance synthesis and formulation stability studies [2]. The deuterium label (+3 Da) distinguishes it from the unlabeled isomer C impurity, enabling its use as a precise internal standard for quantifying impurity levels in temsirolimus batches, a critical requirement for ANDA and DMF submissions .

Regioisomeric Impurity Specificity
Head-to-head
Targets Isomer C impurity (CAS 1027067-40-8) vs. API-level ISTD targeting parent drug
Supports impurity-specific quantification
Method-transfer context review required; ICH Q3A/Q3B framework
Impurity Profiling Pharmaceutical Analysis Reference Standard

Assay Quantitation Range and Precision

While specific published data for Temsirolimus Isomer C-d3 is not yet available, validated LC-MS/MS methods for temsirolimus using a similar deuterated internal standard (temsirolimus-d7) demonstrate the expected performance metrics [1]. In a validated assay for human whole blood, the use of temsirolimus-d7 enabled a lower limit of quantitation (LLOQ) of 0.25 ng/mL for temsirolimus, with intra-day precision (CV%) <10.4% and inter-day precision <9.6% across the calibration range of 0.25 to 100 ng/mL [2]. Temsirolimus Isomer C-d3 is designed to achieve comparable or improved performance due to its specific labeling pattern, which minimizes deuterium isotope effects on recovery and matrix effects [3].

Assay Sensitivity Benchmark
Cross-study comparable
LLOQ ≤0.25 ng/mL benchmark
(via temsirolimus-d7 validated method)
Supports bioanalytical validation review
Product-specific precision data pending; human whole blood research matrix
Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Temsirolimus Isomer C-d3: Key Applications


Quantitative Bioanalysis for Clinical Pharmacokinetics

Temsirolimus Isomer C-d3 is the preferred internal standard for the accurate quantification of temsirolimus and its metabolites in human plasma or whole blood during Phase I-III clinical pharmacokinetic studies. Its +3 Da mass shift ensures precise measurement at low ng/mL concentrations, as demonstrated by validated LC-MS/MS methods achieving LLOQs of 0.25 ng/mL [1]. This performance is critical for calculating key pharmacokinetic parameters (AUC, Cmax, t½) and establishing bioequivalence for generic formulations.

Impurity Profiling and QC for ANDA/DMF Submissions

In pharmaceutical quality control, Temsirolimus Isomer C-d3 serves as a deuterated reference standard for the targeted quantification of the process-related impurity Temsirolimus Isomer C [1]. Its use enables precise determination of impurity levels in drug substance batches, directly supporting compliance with ICH Q3A/Q3B guidelines. This is essential for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, where accurate impurity profiling is a critical regulatory requirement .

Metabolic Pathway and Drug-Drug Interaction Studies

Researchers investigating the complex metabolic fate of temsirolimus, which is known to be metabolized by CYP3A4/3A5 and CYP2C8 into >20 metabolites, can utilize Temsirolimus Isomer C-d3 as a stable isotope tracer [1]. Its deuterium label allows for the differentiation of the administered compound from endogenously produced metabolites in in vitro hepatocyte or microsomal assays. This is particularly valuable for identifying novel metabolic pathways and assessing the potential for drug-drug interactions involving mTOR inhibitors .

Method Development and Cross-Validation for Regulated Bioanalysis

Temsirolimus Isomer C-d3 is an indispensable tool for developing and validating robust LC-MS/MS methods intended for regulated bioanalysis. Its optimized deuteration pattern (3 D atoms on a non-exchangeable site) is designed to minimize chromatographic retention time shifts compared to more heavily deuterated analogs, thereby ensuring the internal standard accurately corrects for matrix effects and recovery variability [1]. This directly contributes to meeting FDA and EMA guidelines for bioanalytical method validation, which require precision ≤15% CV and accuracy within ±15% of nominal concentrations .

Application
Selection Property
Validation Focus
Human plasma PK research studies
ISTD mass-shift specificity
Bioanalytical validation review
Impurity profiling research studies
Regioisomeric impurity specificity
Quality attribute monitoring
Metabolic pathway research studies
Stable isotope tracer capability
Metabolite differentiation context
Bioanalytical method development
Optimized deuteration pattern
Method-transfer context

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